

# An In-depth Technical Guide to 5,6,7,8-Tetrahydroquinoxaline (L11204)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: L11204

Cat. No.: B1673685

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CAS Number: 34413-35-9 Synonyms: Cyclohexapyrazine, Tetrahydroquinoxaline

This technical guide provides a comprehensive overview of 5,6,7,8-tetrahydroquinoxaline (**L11204**), a heterocyclic compound of interest to researchers in medicinal chemistry, drug discovery, and materials science. This document details its chemical and physical properties, synthesis, spectral data, and potential applications, with a focus on its role as a molecular scaffold.

## Chemical and Physical Properties

5,6,7,8-Tetrahydroquinoxaline is a bicyclic compound formed by the fusion of a pyrazine ring and a cyclohexane ring.<sup>[1]</sup> It is recognized for its nutty and roasted organoleptic properties, leading to its use as a flavoring agent.<sup>[2]</sup>

Table 1: Physicochemical Properties of 5,6,7,8-Tetrahydroquinoxaline

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub>	[3][4]
Molecular Weight	134.18 g/mol	[3][4]
Appearance	Colorless to slightly yellow liquid	[4]
Density	1.061 g/mL at 25 °C	
Boiling Point	85 °C at 3 mmHg	
Refractive Index	n <sub>20/D</sub> 1.542	
Flash Point	91 °C (closed cup)	[2]
Solubility	Soluble in organic solvents	[3]

## Synthesis and Spectroscopic Data

The most common method for synthesizing quinoxalines is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[5][6] For 5,6,7,8-tetrahydroquinoxaline, this involves the reaction of cis- or trans-1,2-cyclohexanediamine with glyoxal.

## Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydroquinoxaline

This protocol is a representative example based on general methods for quinoxaline synthesis.  
[5][6]

Materials:

- 1,2-Cyclohexanediamine (1.0 eq)
- Glyoxal (40% aqueous solution, 1.0 eq)
- Ethanol
- Water

## Procedure:

- Dissolve 1,2-cyclohexanediamine in a 7:3 mixture of ethanol and water.
- Slowly add the 40% aqueous solution of glyoxal to the diamine solution with stirring at room temperature.
- Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, add water to the reaction mixture to precipitate the product.
- Collect the product by filtration, wash with cold water, and dry under vacuum.
- The crude product can be further purified by distillation or recrystallization from a suitable solvent like ethanol.

Table 2: Spectral Data for 5,6,7,8-Tetrahydroquinoxaline

Data Type	Key Features	Source(s)
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ (ppm): ~1.8-2.0 (m, 4H, C6-H <sub>2</sub> , C7-H <sub>2</sub> ), ~2.8-3.0 (m, 4H, C5-H <sub>2</sub> , C8-H <sub>2</sub> ), ~8.3 (s, 2H, C2-H, C3-H)	[7]
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ (ppm): ~22.5 (C6, C7), ~28.5 (C5, C8), ~142.0 (C2, C3), ~152.0 (C4a, C8a)	[2][8]
Mass Spectrum (EI)	m/z (%): 134 (M <sup>+</sup> ), 105, 78, 51	[9]

## Biological and Medicinal Chemistry Relevance

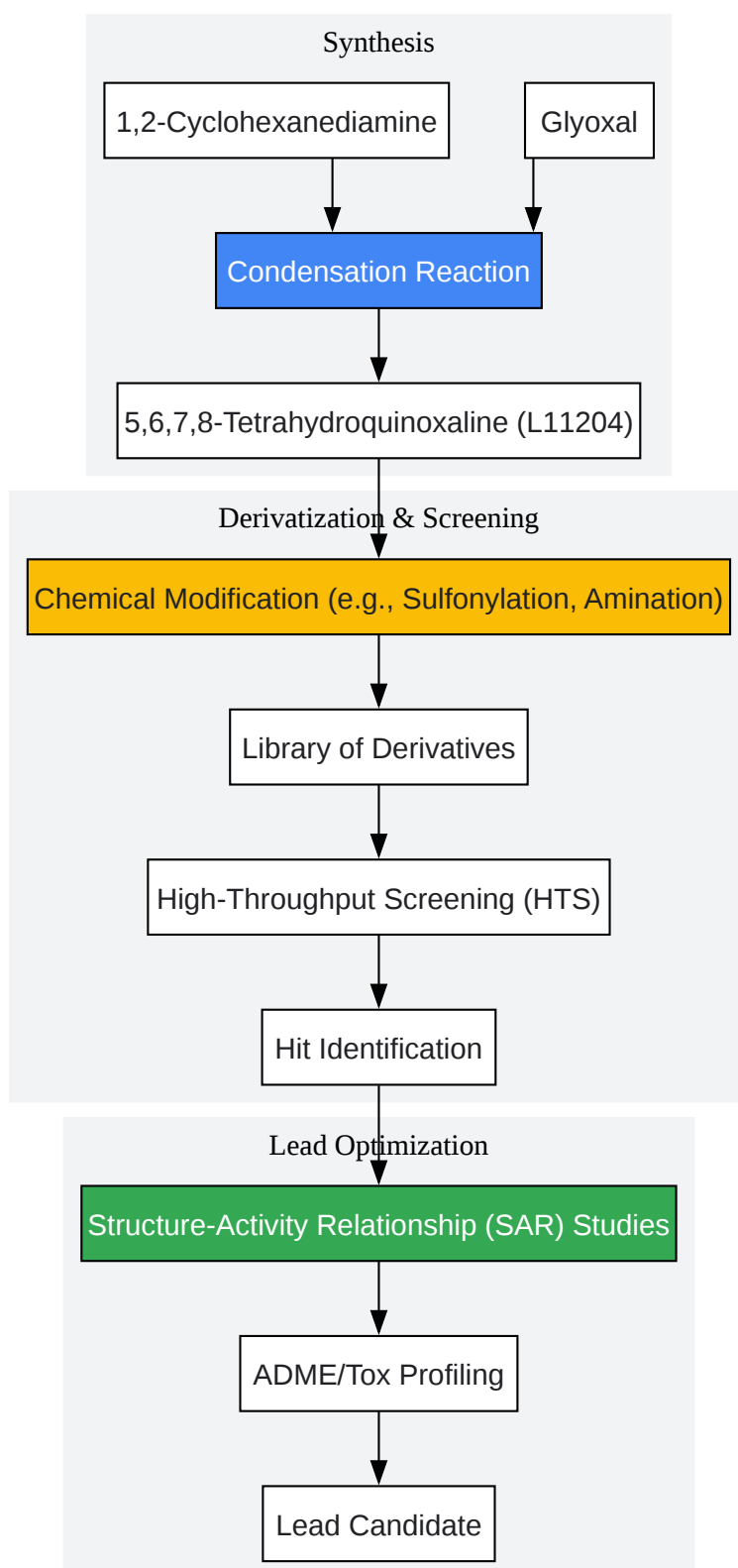
While 5,6,7,8-tetrahydroquinoxaline itself has limited reported biological activity, the quinoxaline and tetrahydroquinoxaline scaffolds are prevalent in a wide range of biologically active molecules, indicating the potential of **L11204** as a key building block in drug discovery.[10][11]

## Role as a Scaffold in Drug Discovery

The tetrahydroquinoxaline nucleus is a "privileged scaffold" in medicinal chemistry, serving as the core for compounds targeting various diseases. Derivatives have shown potential in the following areas:

- **Anticancer Agents:** Tetrahydroquinoxaline sulfonamide derivatives have been designed and synthesized as colchicine binding site inhibitors, demonstrating antiproliferative activities against cancer cell lines.[\[11\]](#)
- **Neurological Disorders:** The tetrahydroquinoxaline framework is a key component in compounds developed for neuropsychiatric and neurological disorders.[\[3\]](#) It serves as a scaffold for molecules designed to interact with targets such as serotonin and dopamine receptors.
- **Antimicrobial and Antiviral Agents:** The broader quinoxaline class of compounds has a long history of investigation for antimicrobial and antiviral properties.[\[10\]](#)

The general workflow for utilizing 5,6,7,8-tetrahydroquinoxaline in a drug discovery program is outlined below.

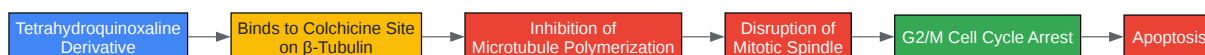


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Drug Discovery Workflow using **L11204**.

## Potential Signaling Pathways

Although no specific signaling pathways have been directly attributed to 5,6,7,8-tetrahydroquinoxaline, its derivatives have been implicated in various cellular processes. For instance, as microtubule targeting agents, tetrahydroquinoxaline derivatives that act as colchicine binding site inhibitors would interfere with the cell cycle, leading to apoptosis in cancer cells.



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Potential Mechanism of Action for Derivatives.

## Safety and Handling

5,6,7,8-Tetrahydroquinoxaline is classified as a combustible liquid and can cause skin and serious eye irritation.[12] It may also cause respiratory irritation. Standard laboratory safety precautions should be taken, including the use of personal protective equipment such as gloves and safety glasses.[12] It should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).[12]

## Conclusion

5,6,7,8-Tetrahydroquinoxaline (**L11204**) is a versatile heterocyclic compound with established applications in the flavor and fragrance industry. For researchers in drug discovery and development, its primary value lies in its role as a key synthetic intermediate and a privileged scaffold. The extensive biological activities reported for its derivatives, particularly in oncology and neuroscience, underscore the potential for developing novel therapeutics based on this core structure. While the biological profile of the parent compound is not extensively documented, the established synthetic routes and the demonstrated potential of its analogues make it a valuable tool for medicinal chemists.

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